molecular formula C13H14F3N3O2 B1293124 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1018125-53-5

2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B1293124
CAS No.: 1018125-53-5
M. Wt: 301.26 g/mol
InChI Key: DUGSYJKDSBGXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Substituents:
    • 6-Isopropyl group: Enhances lipophilicity and steric bulk.
    • 3-Methyl group: Modulates electronic properties.
    • 4-Trifluoromethyl group: Improves metabolic stability and binding affinity due to electronegativity .
  • Molecular Formula: C₁₃H₁₄F₃N₃O₂.
  • Molecular Weight: 301.27 g/mol.
  • CAS Number: 1018125-53-5 .
  • Purity: ≥95% (commonly reported in commercial sources) .

The compound has been studied as a pharmaceutical intermediate, though its commercial availability is discontinued, suggesting it may have been superseded by analogs .

Properties

IUPAC Name

2-[3-methyl-6-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-6(2)9-4-8(13(14,15)16)11-7(3)18-19(5-10(20)21)12(11)17-9/h4,6H,5H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSYJKDSBGXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Microwave-Assisted Synthesis

One effective method for synthesizing 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves microwave irradiation. In this method, a solution of (6-trifluoromethyl-pyridin-3-yl)-acetonitrile is reacted with aqueous hydrochloric acid in 1,4-dioxane.

Reaction Conditions:

The reaction mixture is concentrated after irradiation to yield the desired compound as a white solid.

Method 2: Traditional Heating

Another approach to synthesize this compound involves traditional heating methods. This technique utilizes similar starting materials but differs in the heating method employed.

Reaction Conditions:

This method demonstrates lower efficiency compared to microwave-assisted synthesis, highlighting the advantages of modern techniques in organic synthesis.

Method 3: Multi-Step Synthesis

A more complex synthesis route involves multiple steps, including the formation of intermediates before arriving at the final product.

Stepwise Reaction Conditions:

This multi-step process results in a light yellow oil with a yield of approximately 64%.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for synthesizing 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid:

Method Reagents Solvent Temperature Time Yield (%)
Microwave-Assisted Synthesis (6-trifluoromethyl-pyridin-3-yl)-acetonitrile + HCl 1,4-Dioxane 130 °C 30 minutes 99
Traditional Heating (6-trifluoromethyl-pyridin-3-yl)-acetonitrile + HCl 1,4-Dioxane 130 °C 90 minutes 26
Multi-Step Synthesis (6-trifluoromethyl-pyridin-3-yl)-acetic acid + amines Dichloromethane Ambient Variable ~64

Chemical Reactions Analysis

Types of Reactions

2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

Pyrazolo[3,4-b]pyridine derivatives are tailored via substitutions at positions 3, 4, and 6. Below is a comparative analysis of select analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Purity Key Applications/Notes References
Target Compound 6-Isopropyl, 3-Methyl, 4-Trifluoromethyl C₁₃H₁₄F₃N₃O₂ 301.27 1018125-53-5 95% Discontinued; research intermediate
2-[6-Cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-Cyclopropyl, 4-Methoxycarbonyl, 3-Methyl C₁₄H₁₅N₃O₄ 289.29 1011396-63-6 - Potential metabolic stability studies
2-[6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-Ethyl, 3-Methyl, 4-Trifluoromethyl C₁₈H₂₁N₅O₂ 339.40 1170560-04-9 95% Bioactivity screening
2-[3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-Phenyl, 3-Methyl, 4-Trifluoromethyl C₁₃H₁₂F₃N₃O₂ 299.25 937605-76-0 95% Structural analog with aromatic substituent
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-(2-Methoxyphenyl), 3-Methyl, 4-Trifluoromethyl C₁₇H₁₄F₃N₃O₃ 365.31 937605-90-8 - Enhanced solubility due to methoxy group
2-[3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 3-Cyclopropyl, 6-Ethyl, 4-Trifluoromethyl C₁₃H₁₄F₃N₃O₂ 301.27 1018125-49-9 95% Improved pharmacokinetic profile

Research Findings and Functional Insights

  • Trifluoromethyl Group (Position 4) :
    • A consistent feature across analogs, contributing to enhanced binding to hydrophobic pockets in target proteins and resistance to oxidative metabolism .
  • 6-Substituent Variability :
    • Isopropyl (Target) : Balances lipophilicity and steric effects but may limit solubility.
    • Cyclopropyl (CAS 1011396-63-6) : Reduces metabolic degradation compared to alkyl groups .
    • Aromatic Groups (e.g., Phenyl, Methoxyphenyl) : Improve π-π stacking interactions in receptor binding .
  • 3-Substituent Effects: Methyl (Target): Minimal electronic perturbation.

Biological Activity

2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit a range of biological activities:

  • Antitumor Activity : Pyrazolo[3,4-b]pyridines have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, some derivatives demonstrate potent inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM and 1.8 µM, respectively .
  • Antimicrobial Properties : The compound has shown activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. Certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 0.5–1.0 μg/mL against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid and its derivatives:

Activity Type Target IC50/MIC Values Reference
AntitumorCDK20.36 µM
AntitumorCDK91.8 µM
AntimicrobialMycobacterium tuberculosis0.5–1.0 μg/mL
AntimicrobialStaphylococcus aureus4–8 μg/mL

Case Studies

Several studies have explored the application of pyrazolo[3,4-b]pyridine derivatives in drug discovery:

  • Antitumor Agents : A series of compounds based on the pyrazolo[3,4-b]pyridine scaffold were synthesized and evaluated for their antiproliferative effects on human cancer cell lines (HeLa, HCT116). These studies revealed significant inhibition of cell proliferation, suggesting that modifications to the core structure can enhance therapeutic efficacy .
  • Anti-Tubercular Activity : In a recent study, compounds derived from pyrazolo[3,4-b]pyridine were tested against Mycobacterium tuberculosis. Several candidates demonstrated promising results with low IC50 values, indicating their potential as new anti-tubercular agents capable of overcoming drug resistance challenges in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(6-isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis approach is commonly employed. For example, a palladium-catalyzed coupling reaction using tert-butyl XPhos ligand and cesium carbonate in tert-butanol (40–100°C, inert atmosphere) achieves moderate yields (~52.7%) . Optimization involves adjusting reaction time, temperature, and stoichiometry of intermediates. Post-synthesis purification via column chromatography or recrystallization (e.g., using aqueous HCl for salt formation) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H NMR (400 MHz, DMSO-d6) to confirm substituent positions (e.g., δ 13.99 ppm for NH protons) .
  • LCMS (ESIMS) for molecular ion verification (e.g., m/z 311.1 [M+1]) and purity assessment (>94% LCMS purity) .
  • HPLC with UV detection (e.g., 97.34% purity using C18 columns and ammonium acetate buffer at pH 6.5) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store sealed in anhydrous conditions at 2–8°C to prevent hydrolysis of the trifluoromethyl group or acetic acid moiety. Degradation studies under accelerated conditions (40°C/75% RH) can assess stability trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrazolo[3,4-b]pyridine derivatives across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., ATP concentration in kinase inhibition assays). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based proliferation assays) and control for off-target effects via siRNA knockdown or competitive inhibitors . Statistical analysis (e.g., ANOVA with post-hoc tests) helps distinguish biological variability from methodological artifacts .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in autophagy induction or kinase inhibition?

  • Methodological Answer :

  • Autophagy studies : Use GFP-LC3 transfection in prostate cancer cell lines (e.g., PC-3) with mTOR/p70S6K pathway analysis via Western blot (e.g., phospho-S6K detection) .
  • Kinase profiling : Screen against a panel of 100+ kinases using radiometric or fluorescence-based assays (IC50 determination). Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to ATP pockets .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Perform in silico ADMET predictions (e.g., SwissADME) to assess logP, solubility, and CYP450 interactions. QSAR models derived from pyrazolo[3,4-b]pyridine analogs can prioritize modifications (e.g., substituting the isopropyl group for improved metabolic stability) .

Q. What strategies mitigate synthetic challenges in scaling up pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Implement flow chemistry for exothermic steps (e.g., trifluoromethylation) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.